Product packaging for rac Atomoxetine Hydrochloride(Cat. No.:CAS No. 82857-40-7)

rac Atomoxetine Hydrochloride

Cat. No.: B1675571
CAS No.: 82857-40-7
M. Wt: 291.8 g/mol
InChI Key: LUCXVPAZUDVVBT-UHFFFAOYSA-N
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Description

Contextualizing rac-Atomoxetine Hydrochloride within Non-Stimulant Pharmacotherapies for Neurodevelopmental and Neurodegenerative Disorders

rac-Atomoxetine Hydrochloride belongs to the class of selective norepinephrine (B1679862) reuptake inhibitors (NRIs). drugs.com In the landscape of pharmacotherapies for neurodevelopmental disorders, particularly Attention-Deficit/Hyperactivity Disorder (ADHD), treatments are broadly categorized into stimulants and non-stimulants. nih.govnih.govgavinpublishers.com Stimulant medications, such as methylphenidate and amphetamines, are often considered first-line treatments. nih.govgavinpublishers.com However, non-stimulant options like atomoxetine (B1665822) provide a crucial alternative for individuals who may not tolerate stimulants or for whom stimulants are contraindicated. nih.govnih.gov

The primary mechanism of action for atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET). nih.govfda.govfrontiersin.org This action blocks the reuptake of norepinephrine, leading to increased concentrations of this neurotransmitter in the synaptic cleft, particularly within the prefrontal cortex. nih.govfrontiersin.org Notably, atomoxetine also indirectly increases dopamine (B1211576) levels in the prefrontal cortex. nih.govgoodrx.com This is a key distinction from many stimulants, as it does not significantly impact dopamine levels in other brain regions like the nucleus accumbens or striatum, which is thought to be associated with a lower potential for abuse. drugbank.com

While extensively studied for the neurodevelopmental disorder ADHD, research has also explored atomoxetine's potential in other areas. wikipedia.orgnih.gov There has been interest in its application for cognitive symptoms in conditions like traumatic brain injury and for certain aspects of mood disorders, although its efficacy in these areas is not as firmly established. wikipedia.org The development of non-stimulant therapies like atomoxetine has broadened the therapeutic options available for managing complex neurodevelopmental conditions. psychiatryonline.org

Historical Perspective of rac-Atomoxetine Hydrochloride Research and Development

The journey of atomoxetine from initial synthesis to a recognized therapeutic agent involved several key phases. Originally known as tomoxetine (B1242691), the compound was first described in patents filed by Eli Lilly and Company. google.comnewdrugapprovals.org The initial research explored its potential as an antidepressant. wikipedia.orgnih.gov However, it was found to have insufficient efficacy for treating depression and development for this indication was halted. wikipedia.orgnih.gov

In the mid-1990s, the focus of research shifted towards its potential for treating ADHD. nih.gov The compound was renamed atomoxetine to prevent confusion with tamoxifen, a medication used in cancer treatment. nih.gov The development process involved separating the racemic mixture ((±)-tomoxetine) into its constituent enantiomers. The (R)-(-) isomer, which is the active component in the marketed drug, was found to be significantly more potent in inhibiting the norepinephrine transporter than the (S)-(+) isomer. nih.govgoogle.com

The synthesis of atomoxetine has been approached through various methods, as detailed in several patents. Initial processes involved starting materials like 3-phenyl chloropropyl amine or β-dimethylaminopropiophenone. newdrugapprovals.org Subsequent refinements aimed to improve efficiency and yield, including processes for the resolution of the racemic mixture to isolate the desired (R)-enantiomer. google.comunifiedpatents.com Clinical development for ADHD proceeded methodically, with initial trials in adults, followed by studies in children and adolescents. nih.gov Atomoxetine, as the hydrochloride salt, received FDA approval for the treatment of ADHD in 2002. drugs.comwikipedia.org

Key Milestones in Atomoxetine Development
MilestoneDescriptionReference
Initial Synthesis and PatentOriginally synthesized as tomoxetine and patented by Eli Lilly and Company. Initial investigations focused on its potential as an antidepressant. wikipedia.orggoogle.comnewdrugapprovals.org
Shift in Therapeutic FocusResearch focus shifted to ADHD in the mid-1990s after it was found to be insufficiently effective for depression. nih.gov
RenamingThe name was changed from tomoxetine to atomoxetine to avoid potential confusion with tamoxifen. nih.gov
Enantiomer SeparationThe racemic mixture was separated, identifying the (R)-(-) isomer as the more potent and desired enantiomer for therapeutic use. nih.govgoogle.com
FDA ApprovalApproved by the U.S. Food and Drug Administration for the treatment of ADHD in children, adolescents, and adults in 2002. drugs.comwikipedia.org

Rationale for Comprehensive Academic Investigation of rac-Atomoxetine Hydrochloride

Furthermore, the unique mechanism of action of atomoxetine warrants detailed study. As a selective norepinephrine reuptake inhibitor, its effects on noradrenergic and dopaminergic pathways in the prefrontal cortex provide a valuable tool for investigating the neurobiology of executive functions like attention and impulse control. nih.govijpsjournal.com Animal models and brain imaging studies have been instrumental in elucidating how atomoxetine modulates neurotransmitter levels and brain activity, offering insights into the pathophysiology of ADHD. nih.govfrontiersin.org

The metabolism of atomoxetine, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme, is another area of significant academic interest. fda.govdrugbank.com The genetic polymorphism of CYP2D6 leads to substantial inter-individual variability in drug exposure, with individuals classified as poor metabolizers (PMs) having significantly higher plasma concentrations than extensive metabolizers (EMs). fda.govnih.gov Research into these pharmacokinetic differences is crucial for understanding the full spectrum of the drug's behavior in diverse populations and informs the principles of personalized medicine. nih.gov The study of racemic atomoxetine and its metabolites continues to contribute to the broader knowledge of neuropharmacology and the treatment of neurodevelopmental disorders.

Pharmacological and Metabolic Properties of Atomoxetine
PropertyDescriptionReference
Mechanism of ActionSelective norepinephrine reuptake inhibitor (NRI); increases norepinephrine and dopamine in the prefrontal cortex. nih.govgoodrx.comdrugbank.com
Enantiomeric PotencyThe (R)-isomer is approximately nine-fold more potent at inhibiting the norepinephrine transporter than the (S)-isomer. nih.govgoogle.com
Primary Metabolic PathwayMetabolized mainly by the cytochrome P450 2D6 (CYP2D6) enzyme. fda.govdrugbank.com
Pharmacokinetic VariabilityGenetic polymorphisms in CYP2D6 lead to significant differences in plasma concentrations between poor and extensive metabolizers. fda.govnih.gov
Active MetaboliteThe major oxidative metabolite is 4-hydroxyatomoxetine (B19935). drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO B1675571 rac Atomoxetine Hydrochloride CAS No. 82857-40-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338057
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-40-7
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 135252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Implications for Rac Atomoxetine Hydrochloride

Enantiomeric Purity and Isomeric Analysis of rac Atomoxetine (B1665822) Hydrochloride

Ensuring the enantiomeric purity of atomoxetine is crucial, as the (R)-isomer is significantly more potent than the (S)-isomer. nih.gov Analytical methods are therefore essential for separating and quantifying the enantiomers, as well as detecting any positional isomers and related impurities that may be present.

Methodologies for Enantiomeric Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) employing polysaccharide-based chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of rac-atomoxetine hydrochloride. nih.govresearchgate.netmdpi.com These CSPs, such as those derived from cellulose (B213188) and amylose, demonstrate remarkable molecular recognition capabilities, allowing for the effective separation of enantiomers. researchgate.netnih.gov

A validated normal-phase isocratic chiral LC method has been successfully developed for atomoxetine hydrochloride. nih.gov This method utilizes a Chiralcel OD-H column with a mobile phase consisting of hexane, isopropyl alcohol (IPA), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA) (85/15/0.15/0.2, v/v/v/v) at a flow rate of 1.0 mL/min. nih.gov This approach not only separates the (R)- and (S)-enantiomers of atomoxetine but also resolves positional isomers (para and meta) and the des-methyl analog. nih.govresearchgate.net The selection of the polysaccharide derivative and the composition of the mobile phase, including the use of alcoholic modifiers and additives, are critical for optimizing selectivity and resolution. mdpi.comresearchgate.net

Table 1: Chiral HPLC Method for Atomoxetine Enantiomeric Separation

ParameterCondition
Stationary Phase Chiralcel OD-H
Mobile Phase Hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Separated Components (R)-Atomoxetine, (S)-Atomoxetine, para-isomer, meta-isomer, des-methyl analog

This table summarizes the validated chiral HPLC method for the separation of atomoxetine enantiomers and related impurities. nih.gov

Capillary electrophoresis (CE) serves as an alternative and effective technique for the enantiomeric separation of atomoxetine. nih.govresearchgate.net This method often employs cyclodextrins (CDs) as chiral selectors in the background electrolyte.

Specifically, a single isomer heptakis-6-sulfato-β-cyclodextrin has been utilized as a modifier to achieve acceptable separation of atomoxetine enantiomers and related molecules. nih.govresearchgate.net The principle of this technique relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and subsequent separation. CE methods can be advantageous due to their high efficiency, short analysis times, and low consumption of reagents. nih.govresearchgate.net

Detection of Positional Isomers and Analogues

In addition to enantiomeric purity, the control of positional isomers and other related impurities is a critical aspect of quality control for atomoxetine hydrochloride. The previously mentioned chiral liquid chromatography method using polysaccharide CSPs has proven effective in simultaneously separating not only the (S)-enantiomer but also the para- and meta-positional isomers and the phenyl des-methyl analog of atomoxetine. nih.govresearchgate.net The ability of polysaccharide-based CSPs to recognize and separate structurally similar aromatic position isomers is a key advantage in this context. researchgate.netnih.gov

Stereoselective Pharmacological Actions of rac Atomoxetine Hydrochloride Enantiomers

The two enantiomers of atomoxetine exhibit significant differences in their pharmacological profiles, a common phenomenon for chiral drugs where one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active or contribute to side effects. researchgate.netmdpi.com

Differential Affinity and Potency at Molecular Targets

The primary molecular target for atomoxetine is the presynaptic norepinephrine (B1679862) transporter (NET). mdpi.compharmgkb.org The (R)-enantiomer of atomoxetine is a potent and selective inhibitor of the NET. nih.govnih.gov In contrast, the (S)-enantiomer is substantially less potent. nih.gov

Research has demonstrated that (R)-atomoxetine exhibits significantly higher affinity for the human norepinephrine transporter compared to other monoamine transporters. nih.gov This stereoselective binding to the NET is the basis for its therapeutic action. wikipedia.orgdrugbank.com The methyl group at the 2-position of the phenyl ring in (R)-atomoxetine is thought to contribute to its high affinity for the NET. wikipedia.org

Table 2: Binding Affinities (Ki, nM) of Atomoxetine Enantiomers at Monoamine Transporters

CompoundNETSERTDAT
(R)-Atomoxetine5771451

This table displays the differential binding affinities of (R)-atomoxetine at the norepinephrine (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT) transporters, highlighting its selectivity for the NET. nih.gov

The stereoselective action of atomoxetine underscores the importance of using the single, more active enantiomer in clinical practice to achieve the desired therapeutic effect while minimizing potential off-target activities. researchgate.net

Impact of Stereochemistry on Neurotransmitter Modulation

The therapeutic effects of atomoxetine are largely attributed to its action as a selective norepinephrine reuptake inhibitor. fda.gov This action increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. nih.gov Atomoxetine also indirectly modulates dopamine levels in this brain region. nih.gov

The stereochemistry of the atomoxetine molecule plays a crucial role in its interaction with neurotransmitter transporters. The R(-) isomer of atomoxetine is significantly more potent as a norepinephrine transporter (NET) inhibitor than the S(+) isomer. nih.govnih.gov In fact, the R(-) isomer is approximately nine times more effective at inhibiting the NET. nih.govnih.gov This stereospecificity highlights the importance of the three-dimensional arrangement of the molecule for its pharmacological activity. While atomoxetine has a high affinity for the NET, it displays little to no affinity for serotonin or dopamine transporters. nih.gov However, recent studies using positron emission tomography (PET) in rhesus monkeys have indicated that atomoxetine can also occupy the serotonin transporter (SERT) and block the N-methyl-d-aspartate (NMDA) receptor. nih.govdrugbank.com

The selective increase of norepinephrine and dopamine in the prefrontal cortex is thought to be a key mechanism behind its efficacy. nih.govclinicaltrials.gov This region-specific action is advantageous as it avoids the widespread dopamine increases in areas like the nucleus accumbens and striatum, which are often associated with the side effects and abuse potential of stimulant medications. nih.govnih.gov

Transporter/ReceptorBinding Affinity/Action of AtomoxetineReference
Norepinephrine Transporter (NET)Potent and selective inhibitor medchemexpress.com
Serotonin Transporter (SERT)Binds to SERT drugbank.com
N-methyl-d-aspartate (NMDA) ReceptorBlocker drugbank.com

Stereoselective Pharmacokinetic Profiles of this compound Enantiomers

The pharmacokinetics of atomoxetine, which describes how the body absorbs, distributes, metabolizes, and excretes the drug, are significantly influenced by its stereochemistry and an individual's genetic makeup. nih.gov Specifically, the enzyme cytochrome P450 2D6 (CYP2D6) plays a major role in its metabolism, leading to different pharmacokinetic profiles in individuals with varying levels of this enzyme's activity. bohrium.com

Enantiomer-Specific Absorption and Distribution Dynamics

Following oral administration, rac-atomoxetine hydrochloride is rapidly and well-absorbed. fda.gov The absolute bioavailability, however, differs between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates. In EMs, the bioavailability is approximately 63%, whereas in PMs, it is significantly higher at 94%. fda.gov This difference is primarily due to the extent of first-pass metabolism in the liver. nih.govbohrium.com Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after administration. fda.gov

Atomoxetine is highly bound to plasma proteins, primarily albumin (approximately 98-99%). nih.govnih.gov The volume of distribution is about 0.85 L/kg, suggesting that the drug distributes into the total body water. nih.govresearchgate.net This distribution is similar across different patient weights when normalized. fda.gov

Stereoselective Metabolic Pathways and Metabolite Formation

The metabolism of atomoxetine is a clear example of stereoselectivity and is largely governed by the CYP2D6 enzyme. nih.gov This leads to two main phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov

The primary metabolic pathway for atomoxetine is aromatic ring hydroxylation, which forms the main active metabolite, 4-hydroxyatomoxetine (B19935). bohrium.comnih.gov This metabolite is then further processed through glucuronidation before being excreted. nih.gov The formation of 4-hydroxyatomoxetine is almost entirely dependent on CYP2D6 activity. bohrium.comnih.gov

Other less prominent metabolic pathways include benzylic hydroxylation and N-demethylation. bohrium.comnih.gov The N-demethylation pathway leads to the formation of N-desmethylatomoxetine. tandfonline.com While 4-hydroxyatomoxetine formation is the dominant pathway in EMs, representing about 98.4% of metabolism, the N-demethylation pathway is more pronounced in PMs. tandfonline.compharmgkb.org

The differing metabolic activities between EMs and PMs result in significant variations in plasma concentrations. PMs can have approximately 10-fold higher area under the curve (AUC) and 5-fold higher peak plasma concentrations (Cmax) compared to EMs. fda.govdrugbank.com

Metabolic PathwayPrimary EnzymeKey MetaboliteImportance in EMs vs. PMsReference
Aromatic Ring HydroxylationCYP2D64-hydroxyatomoxetineMajor pathway in EMs bohrium.comnih.gov
N-demethylationNot specifiedN-desmethylatomoxetineMore significant in PMs tandfonline.compharmgkb.org
Benzylic HydroxylationNot specified-Minor pathway bohrium.comnih.gov

Enantiomer-Dependent Excretion Kinetics

The excretion of atomoxetine and its metabolites primarily occurs through the urine, with over 80% of the dose being eliminated via this route. drugbank.com A smaller portion, less than 17%, is excreted in the feces. drugbank.com The elimination half-life of atomoxetine shows considerable variation depending on the individual's CYP2D6 metabolic status.

In extensive metabolizers (EMs), the plasma half-life of atomoxetine is approximately 5.2 hours. bohrium.comnih.gov In contrast, poor metabolizers (PMs) exhibit a much longer half-life of about 21.6 hours. bohrium.comnih.gov This prolonged half-life in PMs is a direct consequence of their reduced metabolic clearance. nih.gov

The primary metabolite, 4-hydroxyatomoxetine, is quickly glucuronidated and excreted. pharmgkb.org The elimination half-life of the metabolite N-desmethylatomoxetine is also longer in PMs (34 to 40 hours) compared to EMs (6 to 8 hours). fda.gov

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Plasma Half-life (Atomoxetine)5.2 hours21.6 hours bohrium.comnih.gov
Systemic Plasma Clearance0.35 L/h/kg0.03 L/h/kg bohrium.comnih.gov
Half-life (N-desmethylatomoxetine)6 to 8 hours34 to 40 hours fda.gov

Advanced Pharmacodynamics and Neurobiological Mechanisms of Rac Atomoxetine Hydrochloride

Elucidating the Primary Mechanism of Action: Selective Norepinephrine (B1679862) Reuptake Inhibition

The principal mechanism of action for rac-atomoxetine hydrochloride is its potent and selective inhibition of the presynaptic norepinephrine transporter (NET). consensus.appnih.govpatsnap.com This inhibition leads to a decrease in the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. consensus.appnih.govpatsnap.com

Molecular Interactions with the Presynaptic Norepinephrine Transporter (NET/SLC6A2)

Rac-atomoxetine hydrochloride exhibits a high binding affinity for the human norepinephrine transporter (NET), which is encoded by the SLC6A2 gene. nih.govnih.gov In vitro studies using clonal cell lines transfected with human monoamine transporters have demonstrated this selectivity. The dissociation constant (Ki) of atomoxetine (B1665822) for the norepinephrine transporter is significantly lower than its Ki for both the serotonin (B10506) and dopamine (B1211576) transporters, indicating a more potent interaction with NET. drugbank.comnih.gov Specifically, research has shown Ki values of approximately 5 nM for the norepinephrine transporter, compared to 77 nM for the serotonin transporter and 1451 nM for the dopamine transporter. drugbank.comnih.govresearchgate.net The R-isomer of atomoxetine is noted to be about nine times more potent as a NET inhibitor than the S(+)-isomer. nih.gov

Binding Affinity of Atomoxetine for Monoamine Transporters
TransporterDissociation Constant (Ki) in nM
Norepinephrine Transporter (NET)5
Serotonin Transporter (SERT)77
Dopamine Transporter (DAT)1451

Regional Specificity of Norepinephrine Elevation within the Central Nervous System

The inhibition of the norepinephrine transporter by atomoxetine results in a region-specific increase in extracellular norepinephrine levels within the central nervous system. nih.govresearchgate.netwikipedia.orggoodrx.com Microdialysis studies in rats have demonstrated that atomoxetine administration leads to a significant, approximately three-fold, increase in norepinephrine concentrations in the prefrontal cortex (PFC). drugbank.comnih.govresearchgate.net The prefrontal cortex is a brain region critically involved in executive functions such as attention, working memory, and impulse control. nih.govdrugs.com This targeted elevation of norepinephrine in the PFC is considered a key contributor to the therapeutic effects of atomoxetine. drugbank.comnih.gov In contrast to its effects in the prefrontal cortex, atomoxetine does not produce similar increases in norepinephrine in all brain regions, highlighting its regional specificity. droracle.ai

Secondary and Tertiary Pharmacodynamic Effects of rac Atomoxetine Hydrochloride

Dopamine Modulation in the Prefrontal Cortex via NET Inhibition

Atomoxetine also modulates dopamine levels, but this effect is regionally specific. nih.govresearchgate.netwikipedia.orggoodrx.com In the prefrontal cortex, where the expression of the dopamine transporter (DAT) is relatively low, the norepinephrine transporter is also responsible for the reuptake of dopamine. wikipedia.orgdrugs.com Consequently, by inhibiting NET, atomoxetine also effectively blocks the reuptake of dopamine in this brain region. wikipedia.orgdrugs.com This leads to an approximate three-fold increase in extracellular dopamine concentrations specifically within the prefrontal cortex. drugbank.comnih.govresearchgate.net Importantly, atomoxetine does not significantly alter dopamine levels in subcortical regions such as the striatum or nucleus accumbens, which are more densely populated with dopamine transporters. drugbank.comnih.govgoodrx.com This localized effect on prefrontal dopamine is thought to contribute to the therapeutic impact on cognitive functions. consensus.appnih.gov

Effects of Atomoxetine on Extracellular Monoamine Levels in Different Brain Regions
Brain RegionNorepinephrine LevelsDopamine Levels
Prefrontal Cortex (PFC)↑ (Three-fold increase)↑ (Three-fold increase)
StriatumNo significant changeNo significant change
Nucleus AccumbensNo significant changeNo significant change

Interactions with Serotonin Transporters (SERT)

While atomoxetine is highly selective for the norepinephrine transporter, it does exhibit some interaction with the serotonin transporter (SERT). researchgate.netdrugs.com In vitro binding assays have shown a Ki value of 77 nM for SERT, indicating a lower affinity compared to its affinity for NET. drugbank.comnih.gov However, positron emission tomography (PET) imaging studies in rhesus monkeys have suggested that at clinically relevant doses, atomoxetine can occupy a significant percentage of both norepinephrine and serotonin transporters. wikipedia.orgdrugbank.comsnmjournals.orgnih.gov One such study found that at therapeutic doses, atomoxetine could occupy over 85% of SERT. wikipedia.orgnih.gov Despite this, microdialysis studies in rats have not consistently shown an increase in extracellular serotonin in the prefrontal cortex following atomoxetine administration. drugbank.comwikipedia.org The clinical significance of SERT inhibition by atomoxetine in humans remains an area of ongoing investigation. wikipedia.org

Glutamatergic System Interactions: NMDA Receptor Antagonism

Emerging research has identified a role for atomoxetine in modulating the glutamatergic system, specifically through its interaction with the N-methyl-D-aspartate (NMDA) receptor. drugs.comdrugbank.com Studies have demonstrated that atomoxetine acts as a non-competitive antagonist at the NMDA receptor. nih.govnih.govresearchgate.net This action is voltage-dependent and suggests an open-channel blocking mechanism, where atomoxetine binds within the channel pore. nih.govnih.govreddit.com The half-maximal inhibitory concentration (IC50) for this effect has been reported to be approximately 3 µM, which is within the range of clinically relevant plasma concentrations observed in patients. nih.govnih.gov This NMDA receptor antagonism is not dependent on the subunit composition of the receptor and has been observed in different brain regions. nih.govresearchgate.net It is hypothesized that this modulation of the glutamatergic system may contribute to the therapeutic effects of atomoxetine. nih.govnih.govnih.govresearchgate.net

Modulation of G-protein Inwardly Rectifying Potassium (GIRK) Channels

This compound has been shown to interact with G-protein-activated inwardly rectifying potassium (GIRK or Kir3) channels, which are crucial for regulating neuronal excitability and heart rate nih.govnih.gov. Studies utilizing the Xenopus oocyte expression assay have demonstrated that extracellular application of atomoxetine reversibly reduces GIRK channel currents nih.govnih.gov. This inhibitory effect is observed across various GIRK subunit compositions, including GIRK1/GIRK2 (brain-type), GIRK2, and GIRK1/GIRK4 (cardiac-type) channels nih.gov.

The inhibition of GIRK currents by atomoxetine is concentration-dependent but independent of voltage and time during voltage pulses nih.gov. This suggests a direct interaction with the channel or a component of its gating mechanism. Notably, other potassium channels like Kir1.1 and Kir2.1 are insensitive to atomoxetine, indicating a degree of selectivity in its action nih.gov. The inhibitory effect persists even when GIRK channels are activated by different mechanisms, such as through A1 adenosine (B11128) receptors or by the direct application of GTPγS, a non-hydrolyzable GTP analog nih.gov. This modulation of GIRK channels represents a novel characteristic of atomoxetine beyond its primary action as a norepinephrine reuptake inhibitor and may contribute to both its therapeutic effects and potential side effects related to nervous system and cardiac function nih.gov.

Effects on GABAergic System Function

The direct influence of this compound on the GABAergic system appears to be limited. Research investigating its effects on ventrobasal thalamic neurons in rat brain slices has shown that atomoxetine does not significantly affect γ-aminobutyric acid (GABA)-ergic inhibitory postsynaptic potentials (IPSPs) or the resting membrane potential of these neurons researchgate.net. This suggests that atomoxetine has a low affinity for and does not directly modulate GABA-A receptors in this context researchgate.net. While the GABAergic system is implicated in the pathophysiology of conditions for which atomoxetine is prescribed, the primary therapeutic mechanism of atomoxetine is not believed to involve direct modulation of GABAergic signaling pathways nih.gov.

Neuroimaging Studies for Investigating Brain Network Modulation

Functional magnetic resonance imaging (fMRI) studies have been instrumental in elucidating the mechanisms by which this compound modulates brain networks involved in cognitive functions, particularly response inhibition. A consistent finding across multiple studies is that atomoxetine enhances activation in the right inferior frontal gyrus (rIFG) during tasks requiring inhibitory control, such as the stop-signal task publicationslist.orgcam.ac.uk. This modulation of the rIFG is linked to improved performance in response inhibition publicationslist.orgresearchgate.net.

In healthy volunteers, a single dose of atomoxetine was shown to improve the speed of inhibitory control and increase the Blood-Oxygen-Level-Dependent (BOLD) response in the rIFG when participants attempted to inhibit a motor response, regardless of whether they were successful publicationslist.org. Furthermore, higher plasma levels of the drug correlated with greater activation in this region during successful inhibition, underscoring a direct pharmacodynamic relationship publicationslist.org.

Studies in clinical populations have yielded similar insights. In individuals with Parkinson's disease, who can exhibit impaired response inhibition, atomoxetine was found to restore the normal functional interaction between the pre-supplementary motor cortex and the inferior frontal gyrus, a connection that was absent in patients on a placebo nih.govnih.gov. The degree of behavioral improvement in these patients correlated with the structural connectivity in the white matter underlying the inferior frontal gyrus nih.govnih.gov. Research has also shown that improvements in stopping efficiency following atomoxetine administration are dependent on an individual's baseline performance cam.ac.uk.

Summary of Key fMRI Findings on Atomoxetine and Response Inhibition
Study PopulationKey Brain Region ModulatedPrimary FindingReference
Healthy VolunteersRight Inferior Frontal Gyrus (rIFG)Increased BOLD activation during inhibitory control; activation correlated with plasma drug levels. publicationslist.org
Parkinson's Disease PatientsInferior Frontal Gyrus, Pre-supplementary Motor CortexRestored functional connectivity between pre-supplementary motor cortex and inferior frontal gyrus. nih.govnih.gov
Cocaine Use Disorder (CUD) Participants & ControlsRight Inferior Frontal Gyrus (rIFG)Improved stopping efficiency associated with increased rIFG activation, conditional on baseline performance. cam.ac.uk

Positron Emission Tomography (PET) has been crucial for quantifying the in vivo occupancy of monoamine transporters by this compound. These studies have confirmed its high affinity and dose-dependent binding to the norepinephrine transporter (NET) and have also revealed significant interaction with the serotonin transporter (SERT) at clinical doses nih.gov.

Using the radioligand (S,S)-[18F]FMeNER-D2 in nonhuman primates, researchers successfully demonstrated a dose-dependent occupancy of NET by atomoxetine, ranging from 38% to 82% in brain regions with high NET density, such as the thalamus and locus coeruleus nih.govresearchgate.net. This was a significant finding, as previous attempts with other radioligands had failed to show a clear dose-occupancy relationship nih.gov.

Transporter Occupancy by Atomoxetine in Nonhuman Primates (PET Studies)
TransporterRadioligandIn Vivo IC50 (ng/mL plasma)Projected Occupancy at Clinical DosesReference
Norepinephrine Transporter (NET)[11C]MRB31 ± 10>90% nih.gov
Serotonin Transporter (SERT)[11C]AFM99 ± 21>85% nih.gov
Norepinephrine Transporter (NET)(S,S)-[18F]FMeNER-D2Not reported as IC5038% to 82% (dose-dependent) nih.gov

Electrophysiological studies, particularly in animal models, have provided insights into how this compound alters neuronal circuit activity. Research using dopamine transporter knockout (DAT-KO) rats, which exhibit an ADHD-like phenotype, has shown that atomoxetine can significantly modify brain electrical activity nih.govmdpi.com.

In DAT-KO rats, which are characterized by hyperactivity and disrupted prepulse inhibition (PPI, a measure of sensorimotor gating), atomoxetine administration led to a significant improvement in PPI and a reduction in repetitive behaviors nih.govmdpi.com. These behavioral changes were accompanied by notable alterations in the power spectra of local field potentials (LFPs) in both the cortex and striatum nih.gov. Specifically, acute administration in wild-type rats caused a prominent decrease in power in the theta frequency band in both regions, along with an increase in delta power and changes in the beta and gamma ranges mdpi.com. Such changes in oscillatory activity are thought to reflect shifts in the underlying state of neuronal ensembles. Treatment with atomoxetine in human ADHD patients has also been reported to reduce posterior theta and increase beta activity mdpi.com.

Furthermore, atomoxetine influences the coherence of electrophysiological activity between different brain regions, suggesting an effect on functional connectivity nih.gov. The desynchronization observed between the striatum and prefrontal cortex in DAT-KO rats is a key electrophysiological feature of this model, and modulation of monoaminergic systems with atomoxetine can alter these patterns of coherence nih.govnih.gov.

Preclinical Models and Neurobiological Phenotyping

Preclinical models are essential for investigating the neurobiological underpinnings of drug action. The dopamine transporter knockout (DAT-KO) rat has emerged as a valuable model for studying the effects of this compound due to its pronounced behavioral and neurochemical phenotype that mimics aspects of ADHD nih.govmdpi.com. These rats display chronic hyperdopaminergia, particularly in the striatum, leading to motor hyperactivity, cognitive deficits, repetitive behaviors, and impaired prepulse inhibition (PPI) nih.govnih.gov.

Studies using this model have demonstrated that atomoxetine can ameliorate specific behavioral deficits. For instance, atomoxetine significantly improves PPI and reduces repetitive behaviors in DAT-KO rats, although it may not affect their baseline hyperactivity nih.govmdpi.com. This allows for the dissection of the drug's effects on different behavioral domains (e.g., impulsivity/sensorimotor gating vs. general activity).

Neurobiological phenotyping in these models involves correlating behavioral changes with electrophysiological and neurochemical outcomes. The observation that atomoxetine alters cortical and striatal power spectra and inter-regional coherence in DAT-KO rats provides a neurobiological signature of its therapeutic action nih.gov. These findings help to understand the intricate interplay between the dopaminergic and noradrenergic systems and how a selective norepinephrine transporter inhibitor can produce therapeutic effects in a state of dopamine dysregulation nih.govmdpi.com. Other preclinical models, such as the Fischer 344 rat and the beagle dog, have been used to characterize the fundamental disposition, metabolism, and excretion of atomoxetine, providing a comprehensive pharmacokinetic profile that complements the pharmacodynamic studies researchgate.net.

Animal Models of Attention Deficit and Impulsivity

Investigations using established animal models of attention deficit and impulsivity have provided significant insights into the neurobiological effects of this compound. The Spontaneously Hypertensive Rat (SHR), a well-validated genetic model for Attention-Deficit/Hyperactivity Disorder (ADHD), has been central to this research. In young male SHRs, treatment with atomoxetine has been shown to improve hyperactivity. nih.gov Studies have demonstrated a dose-dependent decrease in hyperactive motor activity in these animals. nih.govnih.gov For instance, continuous improvement in motor activity was observed in SHRs treated with a 1 mg/kg daily dose of atomoxetine over a 21-day period, an effect not sustained at lower doses of 0.25 mg/kg or 0.5 mg/kg. nih.govnih.gov This behavioral improvement is linked to the modulation of the dopamine (DA) system. SHRs exhibit significantly increased DA D2 receptor expression in the prefrontal cortex (PFC), striatum, and hypothalamus compared to control Wistar Kyoto (WKY) rats. nih.govnih.gov Treatment with atomoxetine was found to significantly decrease this overexpression of DA D2 receptors in a dose-dependent manner, suggesting that its therapeutic effects on hyperactivity may be mediated through the DA D2 pathway. nih.govnih.gov

Another relevant model is the dopamine transporter (DAT) knockout (KO) mouse, which displays hyperactivity and deficits in executive function. youtube.com While severely affected DAT -/- mice are often unable to learn complex tasks, the heterozygous DAT +/- mice present a more subtle phenotype of impulsive behavior, particularly in the 5-Choice Continuous Performance Task (5-Choice CPT). youtube.com In this model, atomoxetine treatment has been shown to eliminate impulsive behavior. youtube.com Further research has indicated that atomoxetine can improve impairments in risk assessment-like behaviors in both heterozygous and homozygous DAT KO mice. youtube.com

Table 1: Effect of this compound on Locomotor Activity in Spontaneously Hypertensive Rats (SHRs)
Treatment GroupObserved Effect on Motor ActivityEffect on DA D2 Receptor ExpressionReference
SHR Control (Untreated)Sustained HyperactivitySignificantly Increased in PFC, Striatum, Hypothalamus nih.govnih.gov
SHR + Atomoxetine (0.25 mg/kg/day)Initial improvement, not sustained after 2 weeksDose-dependent decrease nih.govnih.gov
SHR + Atomoxetine (0.5 mg/kg/day)Initial improvement, not sustained after 2 weeksDose-dependent decrease nih.govnih.gov
SHR + Atomoxetine (1 mg/kg/day)Continuous improvement over 21 daysSignificant dose-dependent decrease nih.govnih.gov

Compulsive-like Behavior Models

The role of this compound has also been explored in animal models that exhibit compulsive-like behaviors. Research indicates a relationship between impulsivity and the development of compulsivity. In one study, high-impulsive rats, as identified by the five-choice serial reaction time task, showed a greater tendency to develop compulsive behavior in a schedule-induced polydipsia procedure. researchgate.net Chronic treatment with atomoxetine was found to decrease impulsivity and concurrently prevent the development of this compulsive behavior in the high-impulsive animals. researchgate.net These findings suggest that atomoxetine may be effective in mitigating the vulnerability to develop compulsivity, particularly in individuals with high impulsivity. researchgate.net

The marble-burying test is another paradigm used to assess compulsive-like, or anxiety-related, behaviors in rodents. science.govcpn.or.kr In this test, atomoxetine has been shown to have effects similar to the selective serotonin reuptake inhibitor fluoxetine, both of which can reduce marble-burying behavior. science.gov

Table 2: Effect of this compound on Compulsive-like Behaviors in Rodent Models
Animal ModelBehavioral ParadigmKey Finding with Atomoxetine TreatmentReference
High-Impulsive RatsSchedule-Induced PolydipsiaPrevented the development of compulsive water intake researchgate.net
MiceMarble-Burying TestReduced the number of marbles buried, similar to fluoxetine science.gov

Synaptic Plasticity and Long-Term Potentiation (LTP) Investigations

The neurobiological mechanisms of this compound extend to the modulation of synaptic plasticity, a fundamental process for learning and memory. Long-term potentiation (LTP), a cellular correlate of learning, has been a key focus of these investigations. In a mouse model of ADHD induced by prenatal nicotine (B1678760) exposure (PNE), which exhibits deficits in hippocampal synaptic plasticity, atomoxetine has demonstrated a restorative effect. nih.gov Specifically, hippocampal slices from PNE mice showed a significant reduction in LTP at the CA3-CA1 synapse compared to control animals. nih.gov The application of atomoxetine to these hippocampal slices re-established LTP to levels comparable to those of the control group. nih.gov This restoration of TBS-dependent LTP suggests that atomoxetine can directly influence synaptic plasticity mechanisms, potentially through postsynaptic changes. nih.gov

Table 3: Effect of this compound on Long-Term Potentiation (LTP) in a Prenatal Nicotine Exposure (PNE) Mouse Model
Experimental GroupLTP Measurement (% of baseline)Reference
Control Mice148.9 ± 5.2% nih.gov
PNE Mice (ADHD model)110.6 ± 4.5% nih.gov
PNE Mice + Atomoxetine157.7 ± 6.3% nih.gov

Neurodevelopmental Models (e.g., Prenatal Valproate Exposure)

Neurodevelopmental models provide a valuable framework for understanding the effects of therapeutic compounds on brain development and associated behavioral phenotypes. Prenatal exposure to valproic acid (VPA) in rodents is an established model that produces offspring with behavioral characteristics relevant to autism spectrum disorder (ASD), including hyperactivity. nih.govbiomolther.org In prenatally VPA-exposed rat offspring, which exhibit significant hyperactivity, treatment with atomoxetine has been shown to reverse this phenotype, reducing locomotor activity to control levels. nih.govbiomolther.org

The underlying mechanism for this behavioral effect appears to involve the norepinephrine transporter (NET). The VPA-exposed rat offspring show increased expression of NET in the prefrontal cortex. nih.govbiomolther.org Atomoxetine, a selective NET inhibitor, likely exerts its therapeutic effect by targeting this abnormality. nih.govbiomolther.org Interestingly, in the same study, a compound that inhibits both the dopamine transporter (DAT) and NET did not produce the same inhibitory effect on hyperactivity, suggesting that NET-specific modulation is crucial in this model. nih.govbiomolther.org Furthermore, chronic treatment with atomoxetine for two weeks has been found to improve social interaction deficits and recognition memory impairment in a VPA-induced mouse model of autism. nih.gov This was associated with a reversal of the VPA-induced decrease in dendritic spine density in the prefrontal cortex.

Table 4: Effect of this compound on Hyperactivity in a Prenatal Valproate (VPA) Exposure Rat Model
Treatment GroupEffect on Locomotor ActivityUnderlying Molecular FindingReference
Control OffspringNormal locomotor activityBaseline NET expression nih.govbiomolther.org
VPA-Exposed Offspring (Untreated)Significant hyperactivityIncreased NET expression in prefrontal cortex nih.govbiomolther.org
VPA-Exposed Offspring + AtomoxetineHyperactivity reversed to control levels- nih.govbiomolther.org

Pharmacogenomics and Interindividual Variability in Rac Atomoxetine Hydrochloride Response

Role of Cytochrome P450 Enzymes in rac Atomoxetine (B1665822) Hydrochloride Metabolism

The biotransformation of atomoxetine is complex, involving several oxidative metabolic pathways. nih.govbohrium.com The primary enzyme system responsible for its clearance is the cytochrome P450 superfamily. psychscenehub.com The activity of these enzymes, which can be reduced, absent, or increased due to genetic polymorphisms, dictates the rate at which atomoxetine is metabolized and cleared from the body. nih.gov

Atomoxetine undergoes three main oxidative metabolic processes: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation. nih.govbohrium.com The principal metabolic pathway is the aromatic ring-hydroxylation, which leads to the formation of the primary oxidative metabolite, 4-hydroxyatomoxetine (B19935). nih.govclinpgx.org This active metabolite is then rapidly glucuronidated to an inactive form and excreted. clinpgx.org

CYP2D6 Polymorphisms and Atomoxetine Exposure

The cytochrome P450 2D6 (CYP2D6) enzyme is the main catalyst for the metabolism of atomoxetine. nih.govnih.gov Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.gov These genetic differences can result in significant variations in atomoxetine exposure, with up to 8- to 10-fold differences observed between poor and extensive metabolizers. nih.govresearchgate.net

Individuals classified as CYP2D6 poor metabolizers (PMs) have markedly reduced or absent CYP2D6 enzyme activity. nih.gov This diminished metabolic capacity leads to a significant alteration in the pharmacokinetics of atomoxetine. nih.govdroracle.ai In PMs, the area under the curve (AUC), a measure of total drug exposure, is approximately 10-fold higher, and peak plasma concentrations (Cmax) are about 5-fold higher compared to extensive metabolizers (EMs). nih.govdroracle.ai

The elimination half-life of atomoxetine is also substantially prolonged in PMs. While the half-life is around 5 hours in EMs, it extends to approximately 24 hours in PMs. nih.govdroracle.ai This slower elimination is a direct consequence of the reduced activity of the primary metabolic pathway. nih.gov

Pharmacokinetic Parameters of Atomoxetine in CYP2D6 Extensive vs. Poor Metabolizers
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PM vs. EM)
Half-life (t½)~5.2 hours nih.govdroracle.ai~21.6-24 hours droracle.ai~4-5 fold
Peak Plasma Concentration (Cmax)-~5-fold higher nih.govdroracle.ai5x
Area Under the Curve (AUC)-~10-fold higher nih.govdroracle.ai10x
Systemic Clearance0.35 L/h/kg nih.govdroracle.ai0.03 L/h/kg nih.govdroracle.ai~11.7 fold lower
Bioavailability63% droracle.ai94% droracle.ai-

The increased exposure to atomoxetine in CYP2D6 poor metabolizers can have dual implications. On one hand, the higher plasma concentrations may be associated with a greater improvement in symptoms. nih.govcpicpgx.org Studies have shown that PMs may experience a more significant reduction in symptom severity scores compared to extensive metabolizers. nih.gov

On the other hand, elevated drug levels increase the risk of adverse events. nih.govdroracle.ai Poor metabolizers have reported a higher frequency of certain side effects, including decreased appetite, tremor, dry mouth, insomnia, and erectile dysfunction. nih.govnih.gov This highlights the clinical significance of CYP2D6 status in balancing the therapeutic benefits and potential risks of atomoxetine treatment.

Individuals who are CYP2D6 ultrarapid metabolizers (UMs) have increased enzyme activity, leading to faster metabolism of atomoxetine. nih.gov This accelerated clearance can result in lower plasma concentrations of the drug. nih.gov Consequently, UMs may have a poor response to standard doses of atomoxetine and are more likely to discontinue therapy due to a lack of efficacy. cpicpgx.orgyoutube.com Although data are limited, it is unlikely that ultrarapid metabolizers would achieve adequate serum concentrations for a therapeutic effect with standard dosing. cpicpgx.orgclinpgx.org

Contribution of Other CYP Isozymes (e.g., CYP2B6, CYP2E1, CYP3A4) to Metabolite Formation

In instances of compromised CYP2D6 activity, other CYP isozymes play a role in the metabolism of atomoxetine. researchgate.net In vitro studies have indicated that CYP2E1 and CYP3A4 can contribute to the formation of 4-hydroxyatomoxetine in liver microsomes from individuals with intermediate and poor CYP2D6 metabolizer status. nih.gov Furthermore, in the poorest metabolizers, the biotransformation to 2-hydroxymethylatomoxetine by CYP2B6 can become a more dominant pathway. researchgate.net Research has also shown that CYP2C8 and CYP2B6 are the main contributors to the formation of aldehyde metabolites of atomoxetine, while CYP3A4 is the major enzyme responsible for hydroxylamine (B1172632) formation. nih.gov

Genetic Variants Beyond CYP Enzymes Affecting rac Atomoxetine Hydrochloride Efficacy

Beyond the well-documented impact of CYP enzyme polymorphisms on this compound metabolism, variations in genes related to the drug's mechanism of action and neurotrophic pathways also contribute to the diversity in patient outcomes.

This compound is a selective inhibitor of the norepinephrine (B1679862) transporter (NET), which is encoded by the SLC6A2 gene. nih.gov Genetic polymorphisms in this gene can, therefore, influence the drug's therapeutic efficacy. nih.gov Research has shown that the clinical effectiveness of this compound treatment may depend on a series of genetic polymorphisms within its direct target, the norepinephrine transporter. nih.govresearchgate.net

Several studies have identified significant associations between single nucleotide polymorphisms (SNPs) in the SLC6A2 gene and clinical response. For instance, one study found that all six SLC6A2 polymorphisms investigated were associated with the treatment response. nih.gov Another study reported that the SNP rs3785143 in SLC6A2 was associated with responder status. clinpgx.org Furthermore, a genomic region of the SLC6A2 gene, spanning from exons 4 to 9, has been linked to treatment response in multiple cohorts. nih.govresearchgate.net These findings suggest that variations in the gene for the drug's primary target can alter treatment outcomes. nih.govclinpgx.org

SLC6A2 Polymorphism/RegionAssociated FindingReference
rs3785143Associated with responder status. Homozygous "C" allele carriers showed clinical improvement in oppositional defiant disorder symptoms. nih.govclinpgx.org
rs2279805Nominally associated with remission status. clinpgx.org
Genomic Region (Exons 4-9)Associated with treatment response in two independent cohorts. nih.govresearchgate.net
rs998424The GG genotype showed a more favorable treatment outcome and a significant gene × dose interaction on symptom scores. mdpi.com

Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal plasticity, has also been investigated for its role in this compound treatment outcomes. nih.govresearchgate.net Studies in animal models have suggested that sub-chronic exposure to this compound can up-regulate BDNF expression and signaling in the brain, particularly in the prefrontal cortex and hippocampus. nih.gov

Study PopulationKey Finding Regarding BDNF and this compoundReference
Adolescent RatsSub-chronic exposure up-regulated BDNF mRNA levels in the prefrontal cortex and hippocampus. nih.gov
Adults with ADHDNo significant change in BDNF levels in the whole group post-treatment; a decrease was noted in the inattentive responder subgroup. researchgate.net
Children with ADHDHigher baseline BDNF levels were found in the ADHD group and had a stronger predictive value for assessing resistance to treatment. nih.gov
Children with ADHDA significant decrease in serum BDNF level was observed in children treated with this compound compared to unmedicated children. minia.edu.eg

Pharmacogenomic Approaches to Personalized Medicine for this compound Therapy

Pharmacogenomics aims to tailor drug therapy based on an individual's genetic makeup to optimize efficacy and minimize adverse effects. For this compound, this involves using genetic information to guide dosing and predict patient outcomes.

The primary gene influencing this compound exposure is CYP2D6, which encodes the main enzyme responsible for its metabolism. gene2rx.comtandfonline.com Genetic variations in CYP2D6 lead to different metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. gene2rx.com This status directly impacts drug clearance and plasma concentrations. gene2rx.comclevelandclinic.org

Poor Metabolizers (PMs) have markedly reduced clearance, leading to higher drug exposure. gene2rx.comnih.gov

Ultrarapid Metabolizers (UMs) clear the drug much faster, which can result in lower-than-expected blood levels and potentially reduced efficacy at standard doses. gene2rx.com

These differences have led to the development of genotype-guided dosing recommendations by regulatory bodies and pharmacogenetic consortia. tandfonline.comnih.gov For instance, the U.S. FDA label for this compound includes specific dosing considerations for CYP2D6 poor metabolizers and for patients taking strong CYP2D6 inhibitors. frontiersin.orgnih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) also provides recommendations for adjusting therapy based on CYP2D6 genotype. frontiersin.orgcpicpgx.orgcpicpgx.org The general strategy is to consider dose reductions for PMs to avoid potential adverse effects from high drug exposure and to contemplate dose increases for UMs to achieve therapeutic levels. gene2rx.comclevelandclinic.org Pre-emptive CYP2D6 genotyping may help identify individuals who could benefit from these adjusted dosing strategies. clevelandclinic.orgfrontiersin.org

CYP2D6 Metabolizer PhenotypeEffect on this compound LevelsGeneral Dosing StrategyReference
Ultrarapid Metabolizer (UM)Significantly increased clearance, leading to lower blood levels.May require a higher dose to achieve therapeutic effect. gene2rx.com
Normal Metabolizer (NM)Expected clearance and blood levels.Standard dosing is generally appropriate. gene2rx.com
Intermediate Metabolizer (IM)Reduced clearance, leading to higher blood levels than NMs.Dose adjustments may be considered. gene2rx.comclevelandclinic.org
Poor Metabolizer (PM)Markedly reduced clearance, causing high blood levels.Lower doses are recommended to avoid potential adverse effects. gene2rx.comclevelandclinic.orgnih.gov

A comprehensive pharmacogenetic profile, incorporating multiple genetic markers, holds promise for predicting a patient's likely response to this compound. nih.gov By combining information on CYP2D6 metabolizer status with polymorphisms in pharmacodynamic genes like SLC6A2, a more accurate prediction of treatment efficacy may be possible. nih.gov

Studies have shown that CYP2D6 poor metabolizers may have greater increases in some physiological measures compared to normal metabolizers. clevelandclinic.org Furthermore, polymorphisms in the SLC6A2 gene have been directly linked to clinical efficacy. nih.gov For example, patients with the SLC6A2 GG genotype (rs998424) have been shown to have a more favorable treatment outcome. mdpi.com Additionally, biomarkers such as BDNF levels have been suggested to have predictive value for assessing treatment resistance. nih.gov

While the integration of pharmacogenomic testing into clinical practice is advancing, more large-scale studies are needed to fully validate these predictive markers and establish clear, evidence-based guidelines for their use in personalizing this compound therapy. clevelandclinic.orguc.pt The ultimate goal is to use these profiles to select the right medication and dose for the right patient from the outset of treatment. clevelandclinic.org

Advanced Analytical Methodologies for Rac Atomoxetine Hydrochloride

Method Development and Validation for Quantification in Biological Samples

The development and validation of analytical methods for the quantification of atomoxetine (B1665822) hydrochloride in biological samples are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. ijpsjournal.comresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity. ijpsjournal.comnih.gov

Optimization of Chromatographic Parameters

The optimization of chromatographic conditions is a critical step in developing a robust analytical method for atomoxetine hydrochloride. Key parameters that are systematically optimized include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Several studies have utilized C18 columns as the stationary phase for the reversed-phase HPLC separation of atomoxetine. innovareacademics.innih.govzenodo.org The mobile phase composition is carefully selected to achieve optimal separation from endogenous components and metabolites. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netinnovareacademics.innih.gov For instance, one method successfully employed a mobile phase consisting of methanol and water in an 80:20 v/v ratio. innovareacademics.in Another utilized a mixture of acetonitrile, methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) (55:05:40, v/v/v). nih.gov The pH of the aqueous phase is also a critical factor, with acidic conditions often favored. biomedres.us

The flow rate is typically maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. researchgate.netinnovareacademics.innih.gov Detection is commonly performed using a UV detector, with wavelengths set at 220 nm or 270 nm, where atomoxetine exhibits significant absorbance. researchgate.netinnovareacademics.inbiomedres.us In more sensitive LC-MS/MS methods, parameters such as curtain gas, nebulizer gas, collision gas, and source temperature are optimized to achieve the best signal intensity for atomoxetine and its internal standard. nih.gov

Interactive Table: Examples of Optimized Chromatographic Parameters for Atomoxetine Hydrochloride Analysis

Parameter Method 1 Method 2 Method 3
Column Xterra RP 18 (250 mm × 4.6 mm, 5 µm) innovareacademics.in Phenomenex C18 (250 x 4.6 mm, 5 µm) nih.gov Thermo Hypersil BDS C18 (250mm x 4.6mm, 5 µm) biomedres.us
Mobile Phase Methanol: Water (80:20 v/v) innovareacademics.in Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:05:40, v/v/v) nih.gov Acetonitrile:Aqueous buffer (pH 3.5) (625:375, v/v) biomedres.us
Flow Rate 1.0 mL/min innovareacademics.in 1.0 mL/min nih.gov 1.0 mL/min biomedres.us
Detection UV at 270 nm innovareacademics.in Photodiode array at 275 nm nih.gov UV at 220 nm biomedres.us

Sensitivity, Selectivity, Linearity, and Precision Assessments

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical method. innovareacademics.in

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For atomoxetine hydrochloride, various methods have demonstrated high sensitivity. One RP-HPLC method reported an LOD and LOQ of 0.0001 µg and 0.0005 µg, respectively. innovareacademics.in Another HPLC method showed an LOD of 0.028 µg/ml and an LOQ of 0.085 µg/ml. biomedres.us LC-MS/MS methods offer even greater sensitivity, with a reported lower limit of quantification (LLOQ) of 3 ng/ml in human plasma. nih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as excipients or endogenous materials. innovareacademics.in This is typically assessed by comparing the chromatograms of blank samples, standard solutions, and samples spiked with the analyte. The absence of interfering peaks at the retention time of atomoxetine hydrochloride indicates the high selectivity of the method. innovareacademics.in

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area against a range of known concentrations. For atomoxetine hydrochloride, linearity has been established over various concentration ranges, such as 2–10 μg/mL and 1-16 µg/ml, with regression coefficients (r²) consistently greater than 0.999, indicating a strong linear relationship. innovareacademics.inbiomedres.us

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The precision is expressed as the relative standard deviation (% RSD). For atomoxetine hydrochloride, validated methods have shown % RSD values of less than 2%, which is within the acceptable limits and indicates good precision. innovareacademics.in

Interactive Table: Summary of Validation Parameters for Atomoxetine Hydrochloride Quantification

Parameter Reported Value Method
LOD 0.0001 µg innovareacademics.in RP-HPLC
LOQ 0.0005 µg innovareacademics.in RP-HPLC
Linearity Range 2–10 μg/mL innovareacademics.in RP-HPLC
Regression Coefficient (r²) 0.9999 innovareacademics.in RP-HPLC
Intra-day Precision (%RSD) <2% innovareacademics.in RP-HPLC
Inter-day Precision (%RSD) <2% innovareacademics.in RP-HPLC
LLOQ (in plasma) 3 ng/ml nih.gov LC-MS/MS

Quantification of Metabolites (e.g., 4-hydroxyatomoxetine (B19935), N-desmethylatomoxetine)

Atomoxetine is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to its major active metabolite, 4-hydroxyatomoxetine, and to a lesser extent by CYP2C19 to the inactive metabolite N-desmethylatomoxetine. nih.govresearchgate.net The quantification of these metabolites is important for understanding the complete pharmacokinetic profile of atomoxetine.

LC-MS/MS is the preferred technique for the simultaneous quantification of atomoxetine and its metabolites in biological fluids due to its high sensitivity and specificity. ijpsjournal.com Methods have been developed to measure atomoxetine, 4-hydroxyatomoxetine, and N-desmethylatomoxetine in plasma, urine, and oral fluid. ijpsjournal.com These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.gov

One such method reported analytical limits of 0.5 ng/mL for all three analytes in plasma and oral fluid, and 10 ng/mL in urine. ijpsjournal.com The calibration curves for the metabolites were linear with a correlation coefficient greater than 0.99. ijpsjournal.com The mean recoveries from various biological matrices were consistently above 65%. ijpsjournal.com

Application in Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids to optimize dosage regimens for individual patients. For atomoxetine, TDM can be particularly useful due to significant interindividual variability in its pharmacokinetics. nih.govresearchgate.net

Analytical methods, primarily HPLC with UV detection or LC-MS/MS, are employed for TDM of atomoxetine in serum or plasma. nih.gov A study utilizing HPLC with UV detection determined atomoxetine serum concentrations in children and adolescents to establish a preliminary therapeutic reference range. nih.gov In this study, blood samples were collected 1-3 hours after drug administration, which corresponds to the time of maximum concentration. nih.gov The analysis revealed a significant correlation between the weight-normalized dose and serum concentrations. nih.gov Based on the efficacy and tolerability data, a preliminary therapeutic reference range of 100 to 400 ng/ml was proposed. nih.govresearchgate.net

Stability Indicating Methods for Quality Control

Stability-indicating analytical methods are essential for quality control as they can accurately measure the active pharmaceutical ingredient without interference from its degradation products. nih.gov For atomoxetine hydrochloride, a stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated. nih.govresearchgate.net

This method was developed by subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. nih.gov The study found that atomoxetine hydrochloride was susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions, but was stable under photolytic conditions. nih.gov

The developed RP-HPLC method was able to successfully separate the intact drug from its degradation products. nih.gov The separation was achieved on a Phenomenex C18 column using a mobile phase of acetonitrile, methanol, and 0.032 M ammonium acetate (55:05:40, v/v/v). nih.gov The method was validated and shown to be repeatable, specific, and accurate for the estimation of atomoxetine hydrochloride in the presence of its degradants. nih.gov

Bioanalytical Methodologies for Preclinical Research

Bioanalytical methods are crucial in preclinical research to determine the pharmacokinetic properties of a drug candidate in animal models. For rac Atomoxetine Hydrochloride, sensitive and robust methods are required to quantify the drug in small volumes of biological samples from laboratory animals.

LC-MS/MS is a widely used technique in preclinical bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov A rapid and sensitive LC-MS/MS method has been developed for the quantification of atomoxetine in in vitro cellular samples, which is relevant for preclinical studies investigating cellular uptake and metabolism. nih.gov This method utilized direct protein precipitation for sample preparation and employed deuterated atomoxetine as an internal standard. nih.gov The lower limit of quantification in cellular samples was determined to be 10 nM, with a linear range up to 10 µM. nih.gov The accuracy and precision of this method were well within the acceptable limits for bioanalytical method validation. nih.gov

Brain Penetration and CNS Pharmacokinetics in Animal Models

The central nervous system (CNS) pharmacokinetics and brain penetration of atomoxetine have been extensively studied in animal models, primarily in rats, to understand its distribution and disposition within the brain. These studies are crucial for elucidating the mechanisms that govern the drug's therapeutic effects. Research indicates that atomoxetine exhibits high brain penetration, with transport across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) occurring predominantly through a passive mechanism. nih.gov This is supported by the near-unity ratios of steady-state concentrations in the brain extracellular fluid (ECF) and cerebrospinal fluid (CSF) to the unbound concentration in plasma.

Key pharmacokinetic parameters from studies in Wistar rats highlight the distribution of atomoxetine within the CNS. The steady-state ratio of ECF to unbound plasma concentration (CECF/CuP) is approximately 0.7, while the CSF to unbound plasma concentration ratio (CCSF/CuP) is about 1.7. nih.gov These values suggest that passive diffusion is the primary mode of transport across the CNS barriers. nih.gov Furthermore, the data reveals significant partitioning of atomoxetine into brain cells. The ratio of whole brain concentration to ECF concentration (CB/CECF) is 170, and the ratio of brain cell concentration to ECF concentration (CBC/CECF) is 219. nih.gov This indicates that the concentration in the whole brain does not necessarily represent the concentration in the biophase, and that atomoxetine preferentially accumulates within brain cells. nih.gov

Distributional clearance at the BBB has been estimated to be significantly more rapid than at the BCSFB, suggesting the BBB is the primary route for atomoxetine entry into and exit from the brain parenchyma. nih.gov A physiologically based pharmacokinetic (PBPK) model has been developed to characterize the distribution of unbound atomoxetine in the rat CNS, encompassing compartments for plasma, CSF, brain ECF, and brain cells. nih.gov

Interactive Data Table: Atomoxetine CNS Pharmacokinetic Ratios in Rats

ParameterValueDescription
CECF/CuP0.7Ratio of steady-state extracellular fluid concentration to unbound plasma concentration.
CCSF/CuP1.7Ratio of steady-state cerebrospinal fluid concentration to unbound plasma concentration.
CB/CECF170Ratio of whole brain concentration to extracellular fluid concentration.
CBC/CECF219Ratio of brain cell concentration to extracellular fluid concentration.
CuBC/CECF2.9Ratio of unbound brain cell concentration to extracellular fluid concentration.

Interactive Data Table: Atomoxetine Distributional Clearances in Rats

Clearance ParameterValue (L/h)Description
QBBB0.00110Distributional clearance at the blood-brain barrier.
QBCB0.0000909Distributional clearance at the blood-cerebrospinal fluid barrier.
CLECF-BC0.00216Clearance across brain parenchyma from ECF to brain cells.
CLBC-ECF0.000934Clearance across brain parenchyma from brain cells to ECF.

Microdialysis Techniques for Extracellular Fluid Analysis

In vivo microdialysis is a critical analytical technique that has been employed to provide a comprehensive evaluation of atomoxetine's brain penetration and CNS pharmacokinetics in rats. nih.govresearchgate.net This methodology allows for the direct measurement of unbound drug concentrations in the brain's extracellular fluid (ECF), which is considered the pharmacologically relevant fluid compartment where drugs interact with their targets.

In studies involving atomoxetine, microdialysis probes are surgically implanted into specific brain regions, such as the medial prefrontal cortex, a key area for cognitive functions. nih.gov A physiological solution is then perfused through the probe, allowing for the diffusion of substances from the ECF across the dialysis membrane and into the collected dialysate. This dialysate can then be analyzed to determine the extracellular concentrations of atomoxetine and key neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). nih.gov

Microdialysis studies have been instrumental in demonstrating that systemic administration of atomoxetine leads to increased extracellular levels of both norepinephrine and dopamine in the medial prefrontal cortex of rat models of ADHD, such as the stroke-prone spontaneously hypertensive rat (SHRSP/Ezo). nih.gov This technique has provided direct evidence of the neurochemical effects of atomoxetine in the brain, linking its pharmacokinetic profile to its pharmacodynamic actions. The use of a stable-labeled internal standard, such as [²H₇]atomoxetine, during analysis of the dialysate samples enhances the accuracy and precision of the concentration measurements. researchgate.net The quantitative data obtained from microdialysis has been foundational in developing and validating pharmacokinetic models that describe the disposition of atomoxetine within the CNS. nih.govresearchgate.net

Interactive Data Table: Application of Microdialysis in Atomoxetine Research

ApplicationAnimal ModelKey Findings
CNS PharmacokineticsWistar RatsDetermined high brain penetration and passive transport across the BBB and BCSFB. nih.gov
Neurotransmitter LevelsSHRSP/Ezo RatsShowed increased extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex. nih.gov
Model ValidationWistar RatsProvided data for the development of a comprehensive neuropharmacokinetic model. researchgate.net

Synthetic Chemistry and Chemical Process Research of this compound

The synthesis of rac-Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor, involves intricate chemical processes aimed at achieving high purity and yield. Research in this area focuses on developing novel synthetic pathways, optimizing reaction conditions, characterizing its various physical forms, and controlling impurities.

Clinical Efficacy and Therapeutic Applications Research of Rac Atomoxetine Hydrochloride

Efficacy in Core Symptomatology of Attention-Deficit/Hyperactivity Disorder (ADHD)

Rac Atomoxetine (B1665822) Hydrochloride has been extensively studied for its efficacy in treating the core symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD), which include inattention, hyperactivity, and impulsivity.

Numerous short-term, randomized, placebo-controlled trials have established the efficacy of rac Atomoxetine Hydrochloride in reducing ADHD symptoms in children, adolescents, and adults.

In a multicenter, 8-week trial involving 297 children and adolescents with ADHD, doses of 1.2 mg/kg and 1.8 mg/kg per day were found to be significantly superior to placebo in diminishing ADHD symptoms. nih.gov This improvement was observed for both inattentive and hyperactive/impulsive symptoms and was accompanied by enhancements in social and family functioning. nih.gov Another 10-week open-label study with 604 pediatric patients reported a 56.7% decrease in ADHD-Rating Scale (ADHD-RS) total scores, with 69% of patients being rated as having no or minimal symptoms. frontiersin.org

An integrated analysis of six short-term studies (10–16 weeks) in 1,961 adult patients demonstrated that those treated with atomoxetine achieved a significantly greater mean reduction in ADHD symptoms compared to placebo, as measured by the Conners' Adult ADHD Rating Scale–Investigator-Rated: Screening Version (CAARS-Inv:SV) (-12.2 vs -8.1). nih.gov

The following table summarizes the key findings from representative short-term efficacy studies:

Study PopulationDurationKey Findings
Children and Adolescents (n=297)8 weeksStatistically significant reduction in ADHD symptoms (inattentive and hyperactive/impulsive) compared to placebo at doses of 1.2 mg/kg/day and 1.8 mg/kg/day. nih.gov
Pediatric Patients (n=604)10 weeks56.7% reduction in ADHD-RS total scores; 69% of patients rated as having no or minimal symptoms. frontiersin.org
Adults (n=1961)10-16 weeksSignificant mean reduction in CAARS-Inv:SV total score compared to placebo (-12.2 vs -8.1). nih.gov

The long-term efficacy and ability of this compound to prevent relapse in ADHD have also been investigated. An integrated analysis of three longer-term (six-month) studies involving 1,413 adult patients showed continued improvement in ADHD symptoms with atomoxetine compared to placebo (-13.2 vs -9.7 on the CAARS-Inv:SV). nih.gov The response rates, defined as a ≥30% improvement in CAARS-Inv:SV and a Clinical Global Impressions of ADHD-Severity (CGI-ADHD-S) score of ≤3, were significantly higher for atomoxetine (43.4%) versus placebo (28.0%) after six months. nih.gov

These findings suggest that the therapeutic effects of this compound are maintained over the long term, and it is effective in preventing the re-emergence of ADHD symptoms.

The efficacy of this compound has been compared to stimulant medications, which are also commonly used to treat ADHD. A meta-analysis comparing atomoxetine and methylphenidate found comparable efficacy between the two medications in treating children and adolescents with ADHD. nih.gov However, a subgroup analysis revealed that OROS methylphenidate (an extended-release formulation) showed a significant superiority over atomoxetine, while immediate-release methylphenidate did not. nih.gov

In adults, while stimulants are generally considered to have a larger effect size, atomoxetine is recognized as a valuable non-stimulant option. droracle.aidroracle.ai For instance, stimulants are reported to have an effect size of around 1.0, whereas atomoxetine has an effect size of approximately 0.7. droracle.ai

Here is a comparative overview of this compound and stimulant medications:

FeatureThis compoundStimulant Medications (e.g., Methylphenidate)
Mechanism of Action Selective Norepinephrine (B1679862) Reuptake InhibitorDopamine (B1211576) and Norepinephrine Reuptake Inhibitor
Onset of Action Slower (1-4 weeks for full effect) droracle.aiRapid (within 30-60 minutes) droracle.aidroracle.ai
Efficacy Moderate to highHigh
Abuse Potential NoYes

Efficacy in Comorbid Psychiatric and Neurological Conditions

ADHD frequently co-occurs with other psychiatric and neurological conditions. Research has explored the efficacy of this compound in managing these comorbidities.

A significant number of individuals with ADHD also present with Oppositional Defiant Disorder (ODD). Studies have shown that this compound is effective in treating ADHD symptoms in patients with comorbid ODD. nih.govnih.gov A meta-analysis of three randomized, double-blind, placebo-controlled studies found that atomoxetine treatment significantly reduced ADHD symptoms in subjects with and without comorbid ODD. mssm.edu

Furthermore, some research indicates that atomoxetine treatment can also lead to improvements in ODD symptoms. nih.gov In one study, youths with ADHD and comorbid ODD showed statistically significant improvements in both ADHD and ODD measures. nih.gov However, another study found that while atomoxetine was effective for ADHD symptoms in this population, it did not significantly reduce the severity of ODD symptoms compared to placebo. nih.gov

Comorbid anxiety and depressive symptoms are common in individuals with ADHD. This compound has demonstrated efficacy in treating ADHD in the presence of these comorbidities. elsevierpure.com A review of studies indicated that atomoxetine is effective in treating ADHD symptoms for individuals with comorbid anxiety, with effect sizes for improvement in anxiety symptoms ranging from 0.40 to 1.51. nih.gov

In a study of pediatric patients with ADHD and comorbid anxiety, 12 weeks of atomoxetine treatment was more efficacious for ADHD symptoms compared to placebo and was accompanied by improvements in anxiety. frontiersin.org While atomoxetine is not a primary treatment for depression or anxiety, it may have a positive influence on these symptoms when they co-occur with ADHD. droracle.ai

Autism Spectrum Disorders

Research into this compound for individuals with Autism Spectrum Disorders (ASD) has primarily focused on its efficacy in treating co-occurring symptoms of ADHD, such as hyperactivity and inattentiveness. nih.govnih.govconsensus.app Several studies have indicated that atomoxetine can lead to clinical improvement in ADHD symptoms in this population. nih.govconsensus.app

A placebo-controlled, crossover pilot trial involving 16 children with ASD and prominent ADHD symptoms found atomoxetine to be superior to placebo on the Aberrant Behavior Checklist (ABC) Hyperactivity subscale. nih.gov The effect size was large, and the treatment was also superior for improving DSM-IV hyperactive/impulsive symptoms. nih.gov While adverse events were generally tolerable, one subject was rehospitalized for recurrent violence while on the medication. nih.gov

Another randomized, double-blind study confirmed a significant advantage of atomoxetine over placebo for ADHD symptoms in children with ASD. consensus.app However, the response rate based on the Clinical Global Impression scale was modest. The study also noted that atomoxetine has a better side-effect profile regarding intolerable side effects compared to methylphenidate in the ASD population. consensus.app Clinicians are advised to be aware that irritability may occur more frequently in individuals with developmental disabilities, including ASD, compared to typically developing individuals. nih.gov To mitigate side effects, strategies such as splitting the dose, starting with a lower-than-recommended dose, and titrating slowly may be beneficial. nih.gov

While atomoxetine shows promise for managing ADHD symptoms in individuals with ASD, its effects on other behavioral and cognitive symptoms are less consistent. nih.govresearchgate.net The Children's Hyperactivity and Autism Research Treatment Study (CHARTS), a multicenter randomized clinical trial, was designed to compare the individual and combined effects of atomoxetine and parent training to treat hyperactivity, inattentiveness, and noncompliance in this population. researchgate.net

Hoarding Disorder

The investigation of this compound for Hoarding Disorder (HD) stems from the hypothesis that deficits in attention and inhibitory control are core dimensions of the disorder. nih.gov Preclinical and clinical studies have explored atomoxetine as a potential therapeutic agent.

A study combining a preclinical investigation in an animal model with a clinical trial in patients with HD provided initial evidence for its potential efficacy. nih.govresearchgate.net In the preclinical phase, acute administration of atomoxetine significantly reduced compulsive-like behaviors in mice without affecting locomotor or exploratory activities. nih.govresearchgate.net

The subsequent open-label clinical trial involved 12 patients with a primary diagnosis of HD without comorbid ADHD, who received flexible doses of atomoxetine (40-80 mg) for 12 weeks. nih.govresearchgate.net

Primary Outcome: At the end of the trial, there was a mean reduction of 41.3% on the UCLA Hoarding Severity Scale. nih.govresearchgate.net

Responder Analysis: Six of the 11 patients who completed the trial were classified as full responders (57.2% symptom reduction), and three were partial responders (27.3% symptom reduction). nih.govresearchgate.net

Secondary Outcomes: Symptoms of inattention and impulsivity also showed a significant mean score reduction of 18.5%. nih.govresearchgate.net

The improvement in hoarding symptoms was correlated with a reduction in patient disability and an increase in global functioning. nih.govresearchgate.net These findings suggest that by targeting attentional and inhibitory control networks, atomoxetine may be an effective treatment for HD. nih.gov The positive results from this and other small-scale investigations support the need for future controlled trials to confirm these preliminary findings. nih.govnih.gov

Cognitive Impairment (e.g., Traumatic Brain Injury, Cognitive Disengagement Syndrome)

Traumatic Brain Injury (TBI): The use of this compound to treat cognitive deficits following TBI has been a subject of investigation, given its approval for treating attentional disorders. msktc.org However, research has yielded mixed results. An experimental study using a rat model of TBI found that low-dose atomoxetine (specifically 1 mg/kg) initiated early after the injury (post-injury days 1-15) significantly improved cognitive performance in the Morris water maze. nih.govvcu.edu In contrast, a higher dose (9 mg/kg) was ineffective, and delaying the start of treatment (to 11 days post-injury) also failed to produce cognitive improvement. nih.govvcu.edu This suggests the existence of a critical therapeutic window for administration. nih.gov

Conversely, a randomized, double-blind, placebo-controlled trial in adults with a history of moderate-to-severe TBI (at least one year post-injury) did not find a significant improvement in attention. msktc.orgresearchgate.net Participants received 40 mg of atomoxetine twice a day for two weeks, but this did not lead to better scores on measures such as the CDR Power of Attention domain or the Stroop Interference score compared to placebo. msktc.orgresearchgate.net A Cochrane review also concluded there is insufficient evidence to determine the effectiveness of pharmacological treatments, including atomoxetine, for chronic cognitive impairment in TBI. cochrane.org

Cognitive Disengagement Syndrome (CDS): Cognitive Disengagement Syndrome (CDS), previously known as Sluggish Cognitive Tempo (SCT), is characterized by symptoms like mental slowness, daydreaming, and hypoactivity. nih.gov The limited research available suggests that atomoxetine may be effective in improving CDS symptoms. nih.gov A post-hoc analysis of a 16-week, placebo-controlled study in children found that atomoxetine treatment was associated with significant reductions in CDS/SCT scores as reported by parents, teachers, and youth. researchgate.net Notably, these improvements in CDS symptoms were found to be substantially independent of changes in co-occurring ADHD inattentive symptoms, suggesting that CDS is a partially distinct phenomenon that responds to treatment. researchgate.net A case report also described a patient whose CDS symptoms improved more significantly after switching from methylphenidate to atomoxetine, possibly due to atomoxetine's more pronounced noradrenergic effects. nih.gov

Influence of Dosing Strategies on Clinical Outcomes

Impact of Initial Dosing and Titration on Persistence and Efficacy

The clinical efficacy of this compound is significantly influenced by dosing strategies, including the initial dose, the speed of titration, and the final target dose. nih.govnih.govresearchgate.net Research indicates that achieving an adequate dose for a sufficient duration is crucial for optimizing symptom improvement. nih.govresearchgate.netdroracle.ai

For adults, treatment is often initiated at a daily dose of 40 mg, which is then escalated after a minimum of three days to a target dose of 80 mg daily. nih.govdroracle.ai If an optimal response is not achieved, the dose can be further increased to a maximum of 100 mg after an additional 2 to 4 weeks. nih.govdroracle.ai For children and adolescents, a weight-based approach is used, typically starting at 0.5 mg/kg/day and titrating up to a target of 1.2 mg/kg/day. droracle.ainih.govdroracle.ai

Despite these guidelines, real-world data indicate that suboptimal dosing is common, particularly in adults. nih.govresearchgate.net A retrospective analysis of over 12,000 adults with ADHD found that more than a third (36.6%) were dosed suboptimly, receiving an average daily dose of 42.9 mg, compared to the recommended target of 80-100 mg/day. nih.gov This underdosing may lead to poorer treatment outcomes and lower efficacy. researchgate.netdroracle.ai

The titration schedule must balance achieving a therapeutic dose with managing potential side effects. droracle.aidroracle.ai A gradual, sequential approach is recommended to minimize adverse effects, as the full therapeutic benefits of atomoxetine may take 2 to 4 weeks, or even longer, to become apparent. nih.govdroracle.aidroracle.ai Pooled analysis of clinical trials has shown that treatment effect sizes for atomoxetine in adults increase over time, with moderate effect sizes observed by 6 months of treatment at the target dose. nih.gov This underscores the importance of patience during the titration period and maintaining patients at an optimal dose for an adequate duration before assessing full efficacy. droracle.aidroracle.ai

Table 1: Atomoxetine Dosing Patterns in Adults with ADHD An interactive data table based on a retrospective analysis of 12,412 adult patients.

Dosing CohortPercentage of PatientsAverage Daily Dose (mg)Average Persistence (Days)
Suboptimal Dosing 36.6%42.9129
Recommended Dosing 26.7%83.1131
Overall Average N/A68.5N/A
Data sourced from a retrospective analysis of the Truven Health MarketScan® Commercial database. nih.gov

Single Daily Dose vs. Divided Doses

The administration of this compound, a selective norepinephrine reuptake inhibitor, has been evaluated in both single daily dose (QD) and divided twice-daily (BID) dosing regimens to determine optimal therapeutic strategies for Attention-Deficit/Hyperactivity Disorder (ADHD). frontiersin.org Research indicates that atomoxetine is effective when administered as a single morning dose or as a divided dose in the morning and evening. frontiersin.orgresearchgate.net

A secondary analysis of an 8-week trial involving 55 children with ADHD found that 40% of participants switched from a QD to a BID regimen at the study's midpoint. nih.gov This switch was often prompted by a desire to improve tolerability and efficacy. nih.gov The group that switched to BID dosing showed significant improvement in parent-rated Oppositional Defiant Disorder (ODD) symptoms, which had not improved during the initial 4 weeks on a single daily dose. nih.govresearchgate.net However, the BID dosing did not lead to different rates of change for parent-rated ADHD symptoms or teacher ratings of classroom functioning. nih.govresearchgate.net From a tolerability perspective, the divided dose was associated with a decrease in stomachaches but more persistent appetite loss compared to the single daily dose. nih.govresearchgate.net

Another study comparing morning and evening single doses to a placebo found that morning dosing resulted in significant improvements in ADHD-RS-IV total scores, whereas evening dosing was not significantly different from placebo. frontiersin.org While both QD and BID dosing strategies have been shown to be efficacious, the reduction in symptom scores may be greater with BID treatment. researchgate.net The decision to split the dose may help improve symptoms in the home setting after school without impacting daytime results. researchgate.net

Comparison of Single (QD) vs. Divided (BID) Dosing of this compound

ParameterSingle Daily Dose (QD)Divided Doses (BID)Reference
ADHD SymptomsEffective, particularly with morning administration.No significant differential improvement in ADHD symptoms compared to QD. May offer greater overall reduction in symptom scores. frontiersin.orgnih.govresearchgate.net
ODD SymptomsLess improvement noted in patients who later switched to BID.Associated with significant improvement in parent-rated ODD symptoms at home. nih.govresearchgate.net
School FunctioningEffective in managing symptoms during school hours.No significant change in school functioning compared to QD. nih.govresearchgate.net
TolerabilityMay be associated with a higher incidence of certain side effects like stomachaches.Associated with decreased rates of stomachaches but more persistent appetite loss. nih.govresearchgate.net

Future Directions and Emerging Research Areas for Rac Atomoxetine Hydrochloride

Elucidating Unidentified Pathways and Mechanisms of Action

While the primary therapeutic action of rac Atomoxetine (B1665822) Hydrochloride is understood to be the selective inhibition of the presynaptic norepinephrine (B1679862) transporter (NET), the complete mechanism of action is not entirely understood. clinpgx.org This inhibition blocks the reuptake of norepinephrine, increasing its concentration in the synaptic cleft. patsnap.com A significant consequence of NET inhibition in the prefrontal cortex—a region with a low density of dopamine (B1211576) transporters (DAT)—is the secondary increase of extracellular dopamine. nih.govdroracle.aigoodrx.com In this region, dopamine can be taken up by the more abundant norepinephrine transporters; by blocking these transporters, atomoxetine effectively increases levels of both norepinephrine and dopamine in the prefrontal cortex. jwatch.orghealio.com This dual action is believed to be central to its efficacy.

However, emerging research suggests that the pharmacological activity of atomoxetine extends beyond NET inhibition, pointing toward several unidentified or incompletely characterized pathways that require further elucidation.

Key Emerging Research Areas:

Glutamatergic System Interaction: Studies have revealed that atomoxetine can act as an N-methyl-d-aspartate (NMDA) receptor antagonist at therapeutic concentrations. drugbank.comwikipedia.org This finding suggests a potential role for the glutamatergic system in atomoxetine's therapeutic effects, an area that warrants deeper investigation. wikipedia.orgclinpgx.org

Opioid Receptor Affinity of Metabolites: The major active metabolite of atomoxetine, 4-hydroxyatomoxetine (B19935), has been found to possess affinity for opioid receptors. wikipedia.org Specifically, it acts as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors. wikipedia.org The clinical significance of this activity, particularly whether it contributes to central nervous system-related side effects, remains unknown and is a critical area for future research. wikipedia.org

Ion Channel Modulation: Research has shown that atomoxetine can inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.org Therapeutic concentrations of the compound are within a range that could interact with these channels, especially in individuals who are poor metabolizers via the CYP2D6 enzyme pathway. wikipedia.org Whether this interaction contributes to the therapeutic effects of atomoxetine is currently not known. wikipedia.org

Toxicological Mechanisms: The mechanisms behind certain adverse effects, such as rare but severe liver injuries, are still largely unknown. researchgate.net Research into the bioactivation of atomoxetine and the formation of reactive metabolites is necessary to understand and predict such toxicities. researchgate.net

The primary metabolism of atomoxetine occurs via the cytochrome P450 2D6 (CYP2D6) enzyme, which produces the active metabolite 4-hydroxyatomoxetine. clinpgx.orgpatsnap.com A minor metabolite, N-desmethylatomoxetine, is formed by CYP2C19 and has significantly less pharmacological activity. drugbank.comclinpgx.org The significant variability in CYP2D6 activity among individuals leads to substantial differences in plasma concentrations of atomoxetine, which may influence the engagement of these secondary pathways.

Table 1: Known and Investigational Mechanisms of rac Atomoxetine Hydrochloride

Mechanism Target Known/Investigational Potential Implication
Norepinephrine Reuptake Inhibition Norepinephrine Transporter (NET) Known Primary therapeutic effect
Indirect Dopamine Modulation Norepinephrine Transporter (NET) in PFC Known Contribution to cognitive effects
NMDA Receptor Antagonism NMDA Receptor Investigational Role of glutamatergic system
Opioid Receptor Modulation (Metabolite) μ- and κ-opioid receptors Investigational Potential contribution to side effects
GIRK Channel Inhibition GIRK Channels Investigational Unknown contribution to therapeutic effect
Serotonin (B10506) Transporter Binding Serotonin Transporter (SERT) Investigational Unknown clinical relevance

Further research into these areas will provide a more comprehensive understanding of the neurobiological effects of this compound and could lead to the identification of new therapeutic targets and a more nuanced clinical application of the drug.

Table of Compounds

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing rac Atomoxetine Hydrochloride in pharmaceutical research?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For regulatory compliance, cross-validate results against pharmacopeial standards (e.g., USP or EP) using certified reference materials .

Q. How can researchers validate an HPLC method for quantifying this compound in bulk and dosage forms?

  • Methodological Answer : Follow ICH guidelines by assessing linearity (e.g., 50–150% of target concentration), precision (inter-day and intra-day RSD ≤ 2%), accuracy (recovery 98–102%), and robustness (variations in mobile phase pH, column temperature). Include system suitability tests (theoretical plates > 2000, tailing factor < 2) to ensure method reliability .

Q. What physicochemical properties of this compound are critical for preformulation studies?

  • Methodological Answer : Key properties include solubility in aqueous buffers (pH-dependent), hygroscopicity (assessed via dynamic vapor sorption), and solid-state stability (e.g., DSC/TGA for thermal behavior). Note its WGK Germany classification (water hazard class 3) to guide safe handling in laboratory settings .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., methanol:ethanol with 0.1% diethylamine). Validate enantiomeric separation using optical rotation or circular dichroism (CD) spectroscopy to confirm (R)-enantiomer dominance per pharmacopeial specifications .

Q. What experimental strategies address discrepancies in pharmacokinetic data between rac Atomoxetine and its enantiomers?

  • Methodological Answer : Conduct comparative in vitro metabolic studies using human liver microsomes to assess CYP2D6-mediated metabolism differences. Pair with in vivo PK studies in animal models (e.g., rats) to correlate enantiomer-specific clearance rates. Use LC-MS/MS for sensitive quantification of plasma metabolites .

Q. How can hyphenated techniques (e.g., LC-MS/MS) improve impurity profiling of this compound?

  • Methodological Answer : Combine HPLC with high-resolution MS (HRMS) to identify degradation products (e.g., oxidative byproducts) under forced degradation conditions (acid/base hydrolysis, thermal stress). Use molecular networking tools to trace impurity pathways and establish structure-toxicity relationships for regulatory filings .

Q. What regulatory considerations apply to method validation for this compound in ANDA submissions?

  • Methodological Answer : Align with FDA guidelines by demonstrating method specificity against placebo interference, stability-indicating capability under ICH stress conditions (e.g., photolysis), and traceability to USP/EP reference standards. Include data on residual solvents (e.g., GC-MS analysis) and elemental impurities (ICP-MS) per ICH Q3D .

Notes on Evidence Integration

  • Contradictions : No direct contradictions found; and complementarily address analytical validation and regulatory requirements.
  • Excluded Sources : Commercial suppliers (e.g., ChemWhat) and non-academic platforms (e.g., benchchem.com ) were omitted per user instructions.
  • Methodological Depth : Answers emphasize reproducibility, regulatory alignment, and advanced analytical problem-solving to reflect academic rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.